molecular formula C9H7FN2OS B2435752 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1152542-34-1

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2435752
CAS No.: 1152542-34-1
M. Wt: 210.23
InChI Key: UHUDFMJJWGZYNS-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key IR absorption bands are expected to include:

Functional Group Peak Position (cm⁻¹) Assignment
S–H (thiol) ~2500–2600 Stretching vibration (weak)
C–F (aromatic) 1100–1250 Stretching in 3-fluorophenyl group
C=N/C–O (oxadiazole ring) 1450–1600 Aromatic C–N and C–O vibrations
C–C (aromatic) 1480–1600 Benzene ring stretching

The absence of a strong S–H peak may indicate deprotonation or solvent effects in experimental conditions.

Nuclear Magnetic Resonance (NMR)

¹H NMR (hypothetical data based on analogs):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic protons (3-fluorophenyl) 7.2–7.8 m
Methylene protons (CH₂) 4.0–4.5 s
Thiol proton (SH) ~12–13 (if observable) broad singlet

¹³C NMR would show distinct signals for:

  • **Oxadiazole carb

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-7-3-1-2-6(4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUDFMJJWGZYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole derivatives, including 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol, have shown promising anticancer activities. Various studies have highlighted their mechanisms of action and efficacy against different cancer cell lines.

Case Studies

  • Study on Cell Lines : One study evaluated the antiproliferative effects of several oxadiazole derivatives against T-47D breast cancer and SK-MEL-5 melanoma cell lines. The results showed over 90% inhibition in specific compounds, indicating strong anticancer potential .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinities of these compounds to various cancer-related proteins. For example, a derivative exhibited an IC50 value of 0.24 μM against the epidermal growth factor receptor (EGFR), showcasing its potential as a targeted therapy .

Antimicrobial Properties

In addition to anticancer activity, 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has been investigated for its antimicrobial properties.

Antibacterial Activity

Several studies have reported that oxadiazole derivatives exhibit significant antibacterial effects against a range of pathogens:

  • Testing Against Bacterial Strains : Compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some showing minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml .

Antifungal Activity

The compound also demonstrated antifungal activity against Candida albicans and Penicillium chrysogenum, suggesting its potential for broader antimicrobial applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol derivatives. Modifications in substituents can significantly alter biological activity.

Substituent Activity Remarks
Fluorine on phenylIncreased potencyEnhances lipophilicity and receptor binding
Alkyl groupsVariable effectsDependent on chain length and branching
Thiol groupEssential for activityContributes to bioactivity through thiol-thione tautomerism

Mechanism of Action

The mechanism of action of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(3-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(3-Bromophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Biological Activity

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3-fluorobenzylamine with appropriate reagents to form the oxadiazole ring. Various methodologies have been explored for synthesizing oxadiazole derivatives, including cyclization reactions and condensation techniques with thioketones.

Antimicrobial Activity

Research indicates that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol exhibits significant antimicrobial properties. Studies have shown that compounds within the oxadiazole class can inhibit the growth of various bacteria and fungi. For instance:

  • Antibacterial Testing : The compound was tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cup plate method. Results indicated a notable zone of inhibition at concentrations as low as 100 µg/mL .

Anticancer Properties

The anticancer potential of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has also been investigated. It has shown efficacy against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)<20
A431 (Skin Cancer)<15
Jurkat (Leukemia)<30

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has demonstrated anti-inflammatory properties. In vitro studies indicated that it can inhibit pro-inflammatory cytokines in macrophages, suggesting potential for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazoles and their derivatives:

  • Antimicrobial Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results highlighted that substitutions on the phenyl ring significantly influenced antibacterial efficacy .
  • Anticancer Mechanisms : A study focused on the mechanism of action of oxadiazoles against breast cancer cells revealed that these compounds could disrupt mitochondrial function and induce oxidative stress leading to cell death .
  • Inflammation Models : In models of inflammation induced by lipopolysaccharides (LPS), compounds similar to 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-S bond ~1.68 Å) and packing motifs .
  • DFT calculations : Compare experimental data (NMR/IR) with theoretical spectra to validate tautomeric forms .

What safety protocols are essential when handling this compound?

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
  • Storage : Keep in amber vials at 4°C to prevent thiol oxidation .

How can structure-activity relationships (SAR) guide the design of analogs?

Advanced Research Question

  • Substituent variation : Replace the 3-fluorophenyl group with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) to modulate bioactivity .
  • Thiol modification : Convert -SH to methylthio (-SMe) or sulfonamide (-SO₂NH₂) to enhance metabolic stability .
  • Bioisosteres : Replace oxadiazole with thiadiazole or triazole rings to compare potency .

How do analogs of this compound compare in biological activity?

Advanced Research Question
Comparative studies (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) show:

  • Anticancer activity : Analogues with electron-withdrawing groups (e.g., -NO₂) exhibit lower IC₅₀ values than those with -CH₃ .
  • Antimicrobial spectrum : Bulkier substituents (e.g., naphthyl) improve Gram-positive bacterial inhibition .

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